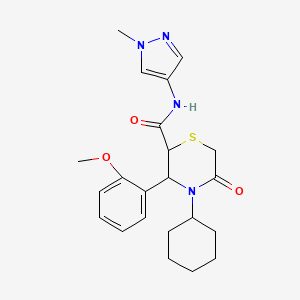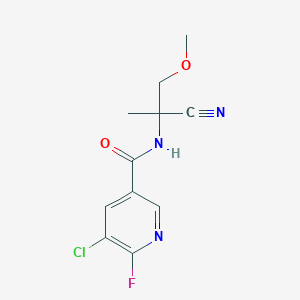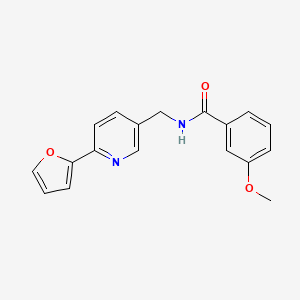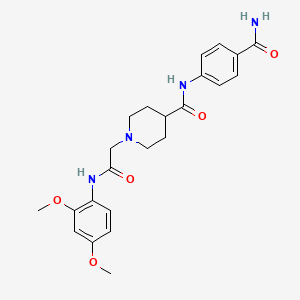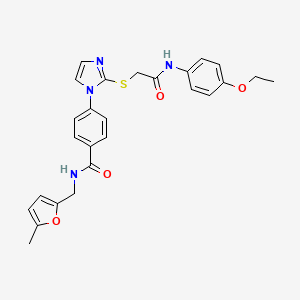
4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis, structural characterization, and property analysis of complex benzamide derivatives, such as the one mentioned, are crucial in various fields, including medicinal chemistry and materials science. These compounds often exhibit significant biological and chemical activities due to their structural complexity and functional group diversity.
Synthesis Analysis
Synthesis of complex benzamide derivatives typically involves multi-step organic reactions, including condensation, amidation, and substitution reactions. For instance, compounds with similar complexity have been synthesized through reactions involving key intermediates and specific catalysts under controlled conditions to ensure high yield and purity (P. Sharma et al., 2016; T. K. Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using spectroscopic methods and X-ray crystallography. These techniques help in understanding the compound's configuration, conformation, and intermolecular interactions, which are essential for its biological activity and chemical properties (A. Uppal et al., 2019).
Aplicaciones Científicas De Investigación
Impurity Analysis in Pharmaceuticals
- A study identified and isolated unknown impurities in Repaglinide, an anti-diabetic drug, using ultra-performance liquid chromatography and other analytical techniques. The impurities included compounds structurally related to the given chemical, revealing the complexity of pharmaceutical formulations and the importance of detailed impurity analysis (Kancherla et al., 2018).
Anti-HIV Research
- Research into novel 4-nitroimidazole derivatives, aiming to develop new non-nucleoside reverse transcriptase inhibitors, found that variations of the given compound showed potential anti-HIV activities. This highlights the ongoing search for effective treatments for HIV (Al-Masoudi et al., 2007).
Cardiac Electrophysiology
- In cardiology, a study synthesized and tested various N-substituted imidazolylbenzamides, including derivatives of the compound , for their potential as selective class III agents for cardiac arrhythmias. This research contributes to the development of novel treatments for heart conditions (Morgan et al., 1990).
Antibacterial and Antioxidant Activities
- A study synthesized and tested derivatives of the compound for antibacterial and antioxidant activities. The research found some derivatives showing promising results against Staphylococcus aureus and potent antioxidant activity, suggesting potential for medical applications (Karanth et al., 2019).
Anti-inflammatory Research
- Research into indolyl azetidinones, structurally similar to the compound, tested for anti-inflammatory activity. This demonstrates the compound's relevance in the development of new anti-inflammatory drugs (Kalsi et al., 1990).
Propiedades
IUPAC Name |
4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-3-33-22-12-7-20(8-13-22)29-24(31)17-35-26-27-14-15-30(26)21-9-5-19(6-10-21)25(32)28-16-23-11-4-18(2)34-23/h4-15H,3,16-17H2,1-2H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPBLDYEUEXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

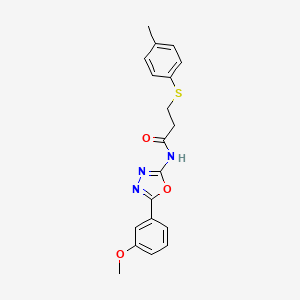


![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)



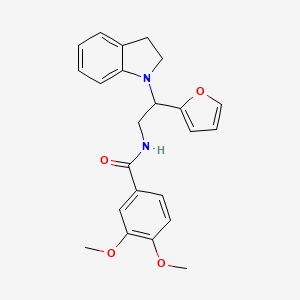
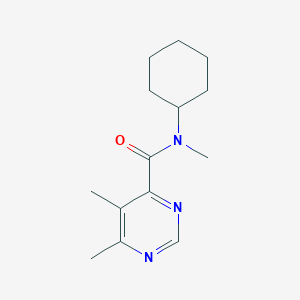
![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)
